molecular formula C28H32O4 B8701947 2,2-Bis(4-glycidyloxyphenyl)adamantane

2,2-Bis(4-glycidyloxyphenyl)adamantane

Cat. No. B8701947
M. Wt: 432.5 g/mol
InChI Key: NKXQKKBIGFZADM-UHFFFAOYSA-N
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Description

2,2-Bis(4-glycidyloxyphenyl)adamantane is a useful research compound. Its molecular formula is C28H32O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Bis(4-glycidyloxyphenyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-glycidyloxyphenyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Bis(4-glycidyloxyphenyl)adamantane

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2

InChI Key

NKXQKKBIGFZADM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a separable flask having an inner volume of 300 ml, equipped with a reflux condenser, a stirrer, and a thermometer were charged 20.0 g (0.06 mol) of 2,2-bis(4-hydroxyphenyl)adamantane, 46 g (0.50 mol) of epichlorohydrin, 30 mL of MIBK, and 60 mL of DMSO, and the mixture was heated to 45° C. Then, 5.5 g (0.14 mol) of sodium hydroxide was added into this solution by small portions during a period of 1.5 hours. After completion of the addition, the reaction temperature was raised to 75° C., and the reaction was carried out for 4 hours. After the reaction was completed, the reaction solution was cooled to room temperature, added by 25 mL of MIBK, and washed by water until the aqueous layer became neutral. The resulting organic layer was concentrated to obtain pale yellow solids. The pale yellow solids were dissolved in 285 g of MEK, added by 3.4 g of 25% by mass of aqueous sodium hydroxide solution, and then the mixture was stirred for 2 hours under reflux. Thereafter, the solution was cooled to room temperature, and washed by water until the aqueous layer became neutral from alkaline. The water-washing was performed two more times, and then the organic layer was concentrated. The resulting pale yellow solids were recrystallized by a mixed solvent of THF and isopropyl ether to obtain 23.2 g of 2,2-bis(4-glycidyloxyphenyl)adamantane having the following formula (96% purity by LC, epoxy equivalent of 224).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
285 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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